![molecular formula C21H20N2O4S2 B3000565 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 922998-72-9](/img/structure/B3000565.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
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Description
Synthesis Analysis
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is not directly detailed in the provided papers. However, similar synthetic methods for related compounds can be inferred. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the preparation of benzenesulfonamide derivatives with various substituents to explore structure-activity relationships . Another study synthesized a series of N-[(benzo)thiazol-2-yl]-alkanamides, which were characterized by NMR, IR spectroscopy, and mass spectrometry . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
Compounds structurally similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide have shown significant biological properties, particularly in antimicrobial and antiproliferative activities. A study by Mansour et al. (2020) detailed the synthesis of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, demonstrating their efficacy in these areas. The compounds showed promising results as antimicrobial agents and anti-proliferative agents against certain cancer cells, indicating their potential in medical research and pharmaceutical applications (Mansour et al., 2020).
Antioxidant and Anticancer Activity
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the compound , have been synthesized and assessed for their antioxidant and anticancer activities. Tumosienė et al. (2020) reported that certain derivatives exhibited antioxidant activities higher than that of ascorbic acid, a well-known antioxidant. Additionally, these compounds demonstrated notable anticancer activities against specific cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Anti-inflammatory Properties
A study by Koppireddi et al. (2013) synthesized novel acetamide derivatives related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide and evaluated them for anti-inflammatory and antioxidant activities. Some compounds demonstrated excellent anti-inflammatory activity, indicating potential applications in the development of anti-inflammatory drugs (Koppireddi et al., 2013).
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-25-15-5-7-16(8-6-15)28-10-2-3-20(24)23-21-22-17(12-29-21)14-4-9-18-19(11-14)27-13-26-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTJQDWHENCDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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